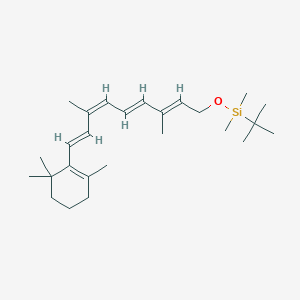

9-cis-(tert-Butyldimethylsilyl)retinyl Ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic derivative of retinoids, which are compounds related to vitamin A. This compound is characterized by the presence of a 9-cis configuration and a tert-butyldimethylsilyl protecting group. It is primarily used in scientific research, particularly in the study of retinoid biology and chemistry.

準備方法

The synthesis of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves several steps. The starting material is typically all-trans-retinol, which undergoes isomerization to form 9-cis-retinol. This isomerization can be achieved using light or chemical reagents. The 9-cis-retinol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to form this compound .

化学反応の分析

9-cis-(tert-Butyldimethylsilyl)retinyl Ether can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form 9-cis-retinoic acid, a biologically active form of retinoid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield 9-cis-retinol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The tert-butyldimethylsilyl group can be removed under acidic conditions to yield 9-cis-retinol.

科学的研究の応用

Biological Studies

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is extensively used to investigate the biological effects of retinoids. Research has shown that it can modulate gene expression through interactions with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are crucial for regulating processes such as:

- Cell Differentiation : Retinoids influence the differentiation of various cell types, including stem cells.

- Cell Proliferation : They play a role in controlling cell growth and apoptosis.

Pharmacological Applications

This compound serves as an intermediate in the synthesis of retinoid-based therapeutics for conditions like:

- Acne : Retinoids are commonly used to treat acne due to their ability to regulate skin cell turnover.

- Psoriasis : They help reduce inflammation and scaling associated with psoriasis.

- Cancer : Certain retinoids exhibit anti-tumor properties, making them candidates for cancer therapies.

Analytical Chemistry

The compound is used as a standard in analytical methods for quantifying retinoids in biological samples. Its stability allows researchers to develop reliable assays for measuring retinoid levels, which are important for understanding vitamin A metabolism and its implications in health.

Case Study 1: Retinoid Receptor Activation

A study demonstrated that 9-cis-retinoic acid, derived from this compound, activates RXRs, leading to altered gene expression profiles that promote differentiation in various cell lines. This finding underscores its potential therapeutic applications in regenerative medicine .

Case Study 2: Inflammatory Response Modulation

Research indicated that treatment with 9-cis-retinoic acid significantly reduced inflammatory cytokines in human monocytes exposed to lipopolysaccharides (LPS). This suggests that derivatives like this compound could be developed into anti-inflammatory agents .

作用機序

The mechanism of action of 9-cis-(tert-Butyldimethylsilyl)retinyl Ether involves its conversion to active retinoid forms, such as 9-cis-retinoic acid. These active forms bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. The binding of retinoids to these receptors modulates the transcription of genes involved in cell growth, differentiation, and apoptosis .

類似化合物との比較

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is unique due to its 9-cis configuration and the presence of a tert-butyldimethylsilyl protecting group. Similar compounds include:

All-trans-retinyl acetate: A derivative of all-trans-retinol, used in similar research applications.

13-cis-retinoic acid: An isomer of retinoic acid, used in the treatment of severe acne.

9-cis-retinoic acid: The active form of this compound, used in research and potential therapeutic applications.

These compounds share similar biological activities but differ in their chemical structures and specific applications.

生物活性

9-cis-(tert-Butyldimethylsilyl)retinyl Ether is a synthetic retinoid compound derived from retinol, which plays a crucial role in various biological processes, particularly in vision and cellular differentiation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C26H44OSi

- Molecular Weight : 400.71 g/mol

- CAS Number : 210700-52-0

- Structure : The compound features a retinoid backbone with a tert-butyldimethylsilyl group that enhances its stability and solubility in organic solvents.

This compound acts primarily through its interaction with nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors regulate gene expression involved in:

- Cell Growth and Differentiation : The compound promotes differentiation in various cell types, including keratinocytes and neuronal cells.

- Vision : It is involved in the visual cycle, where it aids in the regeneration of visual pigments.

- Antioxidant Activity : Similar to other retinoids, it exhibits antioxidant properties that may protect cells from oxidative stress.

Transcriptional Activity

Research has demonstrated that this compound exhibits significant transcriptional activity. A study evaluated its effects on gene expression using retinoic acid response elements (RARE) and retinoid X response elements (RXRE). The compound showed promising results in activating RXR-selective pathways, which are crucial for cellular differentiation and development .

| Compound | RARE Activity | RXRE Activity |

|---|---|---|

| This compound | Moderate | High |

| 9-cis-Retinoic Acid | High | High |

| All-trans-Retinoic Acid | Low | Moderate |

Case Studies

- Skin Health : In a clinical study involving patients with acne vulgaris, topical application of retinoids including this compound led to significant improvements in skin texture and reduction in lesions. The compound's ability to modulate keratinocyte differentiation was highlighted as a key mechanism .

- Cancer Research : Investigations into the anticancer properties of this retinoid showed that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. In vitro studies indicated that treatment with this compound resulted in increased expression of pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption when administered orally or topically. Its silyl group enhances lipid solubility, facilitating better bioavailability compared to other retinoids. Metabolism primarily occurs through enzymatic cleavage to yield active metabolites involved in the retinoid signaling pathway.

Safety and Toxicology

While retinoids are generally well-tolerated, high doses can lead to toxicity characterized by hypervitaminosis A symptoms. However, studies indicate that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported .

特性

IUPAC Name |

tert-butyl-[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h11,13-14,16-18H,12,15,19-20H2,1-10H3/b14-11+,17-16+,21-13-,22-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHWHHSTDVNQC-CHOXORPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\CO[Si](C)(C)C(C)(C)C)\C)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44OSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。